molecular formula C20H22FNO2S B2871437 (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798299-06-5

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2871437
CAS No.: 1798299-06-5
M. Wt: 359.46
InChI Key: GZJVWAGIALRBMB-JLHYYAGUSA-N
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Description

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic acrylamide derivative characterized by a fluorinated aromatic moiety and a methylthio-substituted phenyl group. The compound’s structure comprises:

  • Acrylamide backbone: A conjugated α,β-unsaturated carbonyl system, which is critical for interactions with biological targets via Michael addition or hydrogen bonding .
  • 4-(Methylthio)phenyl substituent: A sulfur-containing aromatic group that may influence redox properties or serve as a hydrogen bond acceptor.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with bioactive acrylamide derivatives reported in medicinal chemistry, particularly in anticancer and anti-inflammatory research .

Properties

IUPAC Name

(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2S/c1-20(24-2,17-6-4-5-7-18(17)21)14-22-19(23)13-10-15-8-11-16(25-3)12-9-15/h4-13H,14H2,1-3H3,(H,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJVWAGIALRBMB-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(methylthio)phenyl)acrylamide, a compound with the CAS number 1796951-01-3, has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17FN4O2C_{14}H_{17}FN_{4}O_{2}, with a molecular weight of 292.31 g/mol. Its structure features a fluorophenyl moiety and a methylthio-substituted phenyl group, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antifungal and anticancer properties. The following sections detail these activities.

Antifungal Activity

A study highlighted the antifungal potential of similar compounds in the series, where modifications in the phenyl moiety significantly influenced activity against Candida species. For instance, derivatives with electronegative substituents showed enhanced antifungal activity due to improved lipophilicity and interaction with enzyme targets like 14α-demethylase .

CompoundMIC (μg/mL)Target Organism
2e1.23Candida parapsilosis
Reference1.50Ketoconazole

Anticancer Activity

The anticancer potential of related compounds has been evaluated against several human cancer cell lines. The antiproliferative effects were measured using MTT assays, revealing significant activity across various cell lines.

CompoundIC50 (μM)Cell Line
13a0.50MCF-7 (Breast Cancer)
12b0.82HeLa (Cervical Cancer)
12g0.95A2780 (Ovarian Cancer)

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of specific substituents on the phenyl rings plays a critical role in enhancing biological activity. For example:

  • Electronegative groups : Fluorine and chlorine atoms increase lipophilicity and improve interaction with biological targets.
  • Hydrophobic interactions : The methylthio group contributes to hydrophobic interactions, enhancing binding affinity to target proteins.

Case Studies

  • Antifungal Efficacy : In vitro studies demonstrated that compounds similar to this compound exhibited MIC values comparable to established antifungals like ketoconazole .
  • Cancer Cell Proliferation : A series of derivatives were tested against human cancer cell lines, showing IC50 values ranging from 0.33 to 7.10 μM, indicating promising anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The 2-fluorophenyl group in the target compound contrasts with para-fluorophenoxy groups in , which may alter steric hindrance and metabolic stability.
  • Methylthio vs.
  • Anti-Inflammatory Potential: Compound 2 () demonstrates that hydroxyl and methoxy substituents correlate with anti-inflammatory effects, suggesting the target compound’s methoxypropyl group could confer similar activity .

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